molecular formula C17H35NO4Si B12069540 Silane, triethoxy(10-isocyanatodecyl)- CAS No. 862546-89-2

Silane, triethoxy(10-isocyanatodecyl)-

Cat. No.: B12069540
CAS No.: 862546-89-2
M. Wt: 345.5 g/mol
InChI Key: OGYUGOYDUYGVFP-UHFFFAOYSA-N
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Description

Silane, triethoxy(10-isocyanatodecyl)-, also known as 10-isocyanatodecyltriethoxysilane, is an organosilicon compound with the molecular formula C17H35NO4Si and a molecular weight of 345.5496 g/mol . This compound is characterized by the presence of an isocyanate group attached to a decyl chain, which is further bonded to a triethoxysilane moiety. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of Silane, triethoxy(10-isocyanatodecyl)- typically involves the reaction of 10-isocyanatodecyl alcohol with triethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The purity of the final product can be enhanced through various purification techniques, such as distillation or chromatography.

Chemical Reactions Analysis

Silane, triethoxy(10-isocyanatodecyl)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, amines, and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Silane, triethoxy(10-isocyanatodecyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, triethoxy(10-isocyanatodecyl)- involves the formation of covalent bonds with various substrates through its isocyanate and silane groups. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify the surface properties of materials and enhance their performance in various applications .

Comparison with Similar Compounds

Silane, triethoxy(10-isocyanatodecyl)- can be compared with other similar compounds, such as:

The uniqueness of Silane, triethoxy(10-isocyanatodecyl)- lies in its long decyl chain and the presence of both isocyanate and silane groups, which provide a combination of reactivity and surface modification capabilities that are not found in other similar compounds.

Properties

CAS No.

862546-89-2

Molecular Formula

C17H35NO4Si

Molecular Weight

345.5 g/mol

IUPAC Name

triethoxy(10-isocyanatodecyl)silane

InChI

InChI=1S/C17H35NO4Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-18-17-19/h4-16H2,1-3H3

InChI Key

OGYUGOYDUYGVFP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCCCCN=C=O)(OCC)OCC

Origin of Product

United States

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